

# 5-Acetyl-2-methylpyridine: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: 5-Acetyl-2-methylpyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Acetyl-2-methylpyridine** is a heterocyclic ketone that has emerged as a valuable and versatile building block in organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a reactive acetyl group and a modifiable methyl group, offers multiple sites for chemical transformation. This dual functionality allows for the construction of a diverse array of more complex molecules, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and detailed experimental protocols involving **5-Acetyl-2-methylpyridine**, tailored for professionals in research and development.

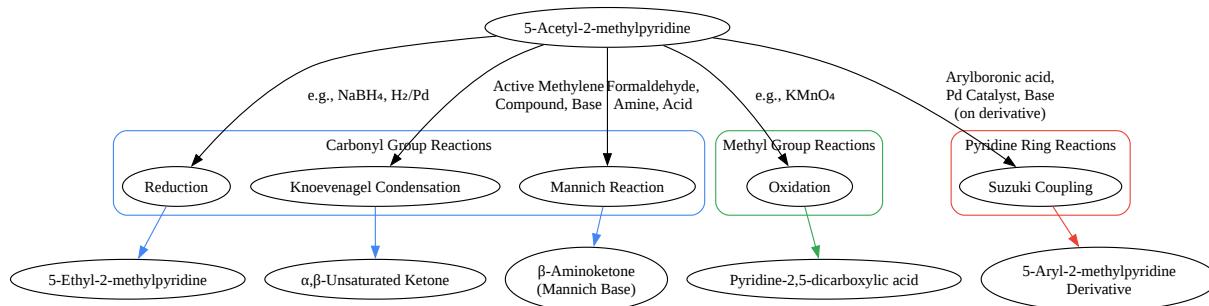
## Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of **5-Acetyl-2-methylpyridine** is fundamental for its effective use in synthesis. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	135.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	36357-38-7	<a href="#">[3]</a>
Appearance	Pale-yellow oil/liquid	<a href="#">[3]</a>
Boiling Point	55-56 °C (at oil pump pressure)	<a href="#">[2]</a>
Density	~1.03 g/cm <sup>3</sup>	
Solubility	Soluble in common organic solvents (e.g., ethanol, ether, chloroform). Low solubility in water.	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 8.32 (d, J=2.1 Hz, 1H), 7.38 (dd, J=7.9, 2.1 Hz, 1H), 7.05 (d, J=7.9 Hz, 1H), 2.58 (q, J=7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J=7.6 Hz, 3H).	<a href="#">[4]</a>
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6.	<a href="#">[4]</a>
Mass Spectrum (EI)	Major fragments at m/z: 135 (M <sup>+</sup> ), 120, 92, 65.	<a href="#">[1]</a>

## Key Synthetic Transformations

The reactivity of **5-Acetyl-2-methylpyridine** is centered around three main features: the acetyl group, the methyl group, and the pyridine ring itself. This allows for a wide range of synthetic modifications.



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## Oxidation of the Methyl and Acetyl Groups

Both the methyl and acetyl groups of **5-Acetyl-2-methylpyridine** can be oxidized to carboxylic acids, yielding pyridine-2,5-dicarboxylic acid, a valuable intermediate in the synthesis of antiviral agents and other bioactive molecules.[3][5]

### Experimental Protocol: Synthesis of Pyridine-2,5-dicarboxylic Acid[5]

- Materials: **5-Acetyl-2-methylpyridine**, Potassium permanganate (KMnO<sub>4</sub>), water, hydrochloric acid (HCl).
- Procedure:
  - In a suitable reaction vessel, dissolve **5-Acetyl-2-methylpyridine** in water.
  - Slowly add a concentrated aqueous solution of potassium permanganate to the reaction mixture while maintaining the temperature. The reaction is exothermic and may require external cooling.

- After the addition is complete, heat the mixture to reflux for several hours to ensure complete oxidation. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
- Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
- Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude pyridine-2,5-dicarboxylic acid.
- Collect the precipitate by filtration, wash with cold water, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent.

Reactant	Oxidizing Agent	Product	Yield
5-Acetyl-2-methylpyridine	KMnO <sub>4</sub>	Pyridine-2,5-dicarboxylic acid	Moderate to Good

## Reduction of the Acetyl Group

The acetyl group can be selectively reduced to an ethyl group, affording 5-ethyl-2-methylpyridine, a precursor to nicotinic acid (Vitamin B3) and other pharmaceuticals.[\[6\]](#)

### Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine (General Procedure)

- Materials: **5-Acetyl-2-methylpyridine**, a suitable reducing agent (e.g., Sodium borohydride (NaBH<sub>4</sub>) followed by dehydration and hydrogenation, or catalytic hydrogenation with H<sub>2</sub>/Pd), and an appropriate solvent.
- Procedure (Catalytic Hydrogenation):
  - Dissolve **5-Acetyl-2-methylpyridine** in a suitable solvent such as ethanol in a high-pressure reactor.
  - Add a catalytic amount of a palladium-on-carbon catalyst (e.g., 5-10% Pd/C).
  - Pressurize the reactor with hydrogen gas to the desired pressure.

- Heat the reaction mixture to the appropriate temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the 5-ethyl-2-methylpyridine by distillation.

Reactant	Reducing Agent	Product	Yield
5-Acetyl-2-methylpyridine	H <sub>2</sub> /Pd	5-Ethyl-2-methylpyridine	High

## Knoevenagel Condensation

The carbonyl group of **5-Acetyl-2-methylpyridine** can undergo Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst to form  $\alpha,\beta$ -unsaturated ketones. These products are versatile intermediates for the synthesis of various heterocyclic systems.

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Experimental Protocol: Knoevenagel Condensation (General Procedure)[\[7\]](#)

- Materials: **5-Acetyl-2-methylpyridine**, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), a basic catalyst (e.g., piperidine, ammonium acetate), and a suitable solvent (e.g., ethanol, toluene).
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser, dissolve **5-Acetyl-2-methylpyridine** and the active methylene compound in the chosen solvent.
  - Add a catalytic amount of the basic catalyst to the solution.

- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
- Isolate the crude product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
- Purify the product by recrystallization from an appropriate solvent or by column chromatography.

## Mannich Reaction

The  $\alpha$ -methyl group of the acetyl moiety in **5-Acetyl-2-methylpyridine** is acidic and can participate in Mannich reactions. This three-component condensation with formaldehyde and a primary or secondary amine yields a  $\beta$ -aminoketone, known as a Mannich base. These Mannich bases are important intermediates in pharmaceutical synthesis.

### Experimental Protocol: Mannich Reaction (General Procedure)

- Materials: **5-Acetyl-2-methylpyridine**, formaldehyde (or paraformaldehyde), a primary or secondary amine hydrochloride (e.g., dimethylamine hydrochloride), and a suitable solvent (e.g., ethanol).
- Procedure:
  - Combine **5-Acetyl-2-methylpyridine**, formaldehyde, and the amine hydrochloride in the solvent.
  - Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
  - After the reaction is complete, cool the mixture and adjust the pH to be basic to liberate the free amine.
  - Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude Mannich base can be purified by column chromatography or crystallization.

## Suzuki Cross-Coupling Reaction

While **5-Acetyl-2-methylpyridine** itself is not typically used directly in Suzuki couplings, its derivatives, such as the corresponding bromo- or iodo-substituted pyridines, are excellent substrates for this powerful C-C bond-forming reaction. For instance, bromination of the pyridine ring would provide a handle for subsequent Suzuki coupling with various aryl or heteroaryl boronic acids, leading to a wide range of biaryl compounds.<sup>[8]</sup>

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### Experimental Protocol: Suzuki Coupling of a Bromo-Pyridine Derivative (General Procedure)<sup>[8]</sup>

- Materials: A bromo-derivative of **5-Acetyl-2-methylpyridine**, an arylboronic acid, a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{dppf})\text{Cl}_2$ ), a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ), and a suitable solvent system (e.g., dioxane/water, toluene/water).
- Procedure:
  - To a reaction vessel, add the bromo-pyridine derivative, the arylboronic acid, the palladium catalyst, and the base.
  - Purge the vessel with an inert gas (e.g., argon or nitrogen).
  - Add the degassed solvent system.
  - Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
  - Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## Applications in Drug Discovery and Materials Science

The derivatives of **5-Acetyl-2-methylpyridine** are precursors to a wide range of biologically active molecules. The pyridine-2,5-dicarboxylic acid scaffold is found in various pharmaceuticals, and the ability to introduce diverse aryl groups via Suzuki coupling allows for the rapid generation of compound libraries for drug discovery screening. Furthermore, the vinylpyridine derivatives that can be synthesized from this building block are important monomers for the production of specialty polymers and resins.

## Conclusion

**5-Acetyl-2-methylpyridine** is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a broad range of chemical transformations, providing access to a diverse array of complex molecules. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to fully leverage the synthetic potential of this important heterocyclic intermediate.

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